molecular formula C6H4FN3S B13676868 5-Fluoroisothiazolo[5,4-b]pyridin-3-amine

5-Fluoroisothiazolo[5,4-b]pyridin-3-amine

Cat. No.: B13676868
M. Wt: 169.18 g/mol
InChI Key: CQSSQRGDBDSSJD-UHFFFAOYSA-N
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Description

5-Fluoroisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorine atom, an isothiazole ring, and a pyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroisothiazolo[5,4-b]pyridin-3-amine typically involves the construction of the isothiazole ring followed by the introduction of the fluorine atom and the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions to form the isothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroisothiazolo[5,4-b]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Fluoroisothiazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroisothiazolo[5,4-b]pyridin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C6H4FN3S

Molecular Weight

169.18 g/mol

IUPAC Name

5-fluoro-[1,2]thiazolo[5,4-b]pyridin-3-amine

InChI

InChI=1S/C6H4FN3S/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10)

InChI Key

CQSSQRGDBDSSJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=NS2)N)F

Origin of Product

United States

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